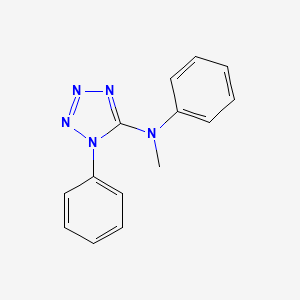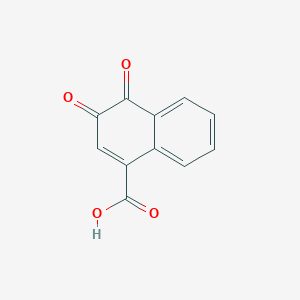
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide typically involves the bromination of a methylpyrazole precursor followed by amidation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amidation step involves the reaction of the brominated pyrazole with N,N-dimethylbutanamide under basic conditions, often using a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of dehalogenated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
作用機序
The mechanism of action of 2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play a crucial role in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
類似化合物との比較
Similar Compounds
- 3,4-dibromo-5-methyl-1H-pyrazol-1-yl)acetic acid
- 3,4-dibromo-5-methyl-1-vinylpyrazole
- 3,4,5-tribromo-1-vinylpyrazole
Uniqueness
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylbutanamide moiety.
特性
CAS番号 |
60060-75-5 |
|---|---|
分子式 |
C10H15Br2N3O |
分子量 |
353.05 g/mol |
IUPAC名 |
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C10H15Br2N3O/c1-5-7(10(16)14(3)4)15-6(2)8(11)9(12)13-15/h7H,5H2,1-4H3 |
InChIキー |
DYXZQYKGGUNMDN-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone](/img/structure/B13993245.png)





![6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13993262.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)



